Repandusinic acid B

Beschreibung

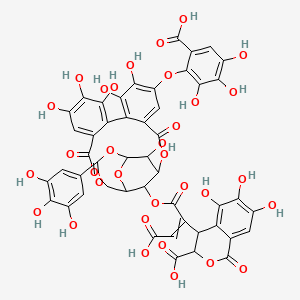

Repandusinic acid B is a hydrolysable tannin derived from plants such as Mallotus repandus and Phyllanthus niruri. It exhibits diverse pharmacological activities, including anti-adrenergic, anticonvulsant, and antitumor effects . Structurally, it belongs to the ellagitannin family, characterized by a glucose core esterified with gallic acid and hexahydroxydiphenic acid units. Its biological activity is attributed to its polyphenolic structure, enabling interactions with proteins and nucleic acids via hydrogen bonding and π-π stacking .

Eigenschaften

CAS-Nummer |

125445-50-3 |

|---|---|

Molekularformel |

C48H34O33 |

Molekulargewicht |

1138.8 g/mol |

IUPAC-Name |

4-[1-carboxy-3-[[6-(6-carboxy-2,3,4-trihydroxyphenoxy)-7,8,11,12,13,22-hexahydroxy-3,16-dioxo-21-(3,4,5-trihydroxybenzoyl)oxy-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-23-yl]oxy]-3-oxoprop-1-en-2-yl]-5,6,7-trihydroxy-1-oxo-3,4-dihydroisochromene-3-carboxylic acid |

InChI |

InChI=1S/C48H34O33/c49-15-1-9(2-16(50)27(15)56)43(70)81-48-36(65)40-38(78-47(74)13(7-22(54)55)26-25-11(4-18(52)29(58)33(25)62)45(72)79-39(26)42(68)69)21(77-48)8-75-44(71)10-3-17(51)28(57)32(61)23(10)24-12(46(73)80-40)6-20(31(60)34(24)63)76-37-14(41(66)67)5-19(53)30(59)35(37)64/h1-7,21,26,36,38-40,48-53,56-65H,8H2,(H,54,55)(H,66,67)(H,68,69) |

InChI-Schlüssel |

MOXIBUYRLMGMJE-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)OC6=C(C(=C(C=C6C(=O)O)O)O)O)OC(=O)C(=CC(=O)O)C7C(OC(=O)C8=CC(=C(C(=C78)O)O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of repandusinic acid B involves complex organic reactions. Typically, it is extracted from natural sources such as Phyllanthus niruri. The extraction process includes solvent extraction followed by purification using chromatographic techniques. The synthetic route may involve the hydrolysis of tannin precursors under acidic or basic conditions to yield repandusinic acid B .

Industrial Production Methods

Industrial production of repandusinic acid B is primarily based on large-scale extraction from plant sources. The process involves harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction, usually with ethanol or methanol, followed by purification steps such as column chromatography to isolate repandusinic acid B in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Repandusinic acid B undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized tannins, reduced tannins, and substituted derivatives, which may have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Repandusinic acid B exhibits several pharmacological properties that make it a candidate for therapeutic applications:

- Antimicrobial Activity : Studies have shown that compounds similar to repandusinic acid B possess significant antibacterial effects against drug-resistant bacteria such as Staphylococcus aureus and Enterococcus faecalis. For instance, research indicates that ellagitannins from Davidia involucrata, which includes repandusinic acid B, demonstrate potent activity against these pathogens, making them potential candidates for developing new antimicrobial agents .

- Antitumor Properties : Research has highlighted the antitumor potential of tannins, including repandusinic acid B. It has been observed that these compounds can inhibit tumor growth and proliferation in various cancer cell lines. For example, ellagitannins have been shown to downregulate certain oncogenes and inhibit cell cycle progression in hepatocellular carcinoma cells .

- Anti-inflammatory Effects : The anti-inflammatory properties of repandusinic acid B may be beneficial in treating conditions characterized by inflammation. Tannins have been documented to modulate inflammatory pathways, thereby reducing inflammation in various biological systems .

Cosmetic Applications

Repandusinic acid B also finds applications in the cosmetic industry due to its beneficial properties for skin health:

- Skin Conditioning : The compound is utilized in formulating skin care products due to its moisturizing and antioxidant properties. It can enhance skin hydration and improve overall skin texture when incorporated into topical formulations .

- Anti-aging Products : With its ability to scavenge free radicals, repandusinic acid B is often included in anti-aging formulations. Its efficacy in protecting skin cells from oxidative stress contributes to its popularity in cosmetic applications aimed at reducing signs of aging .

Food Science Applications

The use of repandusinic acid B extends into the food industry:

- Natural Preservative : Due to its antimicrobial properties, this compound can be used as a natural preservative in food products. Its effectiveness against spoilage organisms makes it a valuable addition to formulations aimed at extending shelf life while maintaining food safety .

- Nutraceuticals : Repandusinic acid B's health benefits position it as a potential nutraceutical ingredient. Its bioactive properties can contribute to functional foods designed to promote health and prevent diseases .

Table 1: Summary of Applications and Findings

Wirkmechanismus

Repandusinic acid B exerts its effects through multiple mechanisms:

Antiviral Activity: It inhibits viral enzymes such as reverse transcriptase and DNA polymerase, preventing viral replication.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.

Molecular Targets: The primary molecular targets include viral proteins and enzymes involved in viral replication and host cell pathways

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Repandusinic Acid A

- Source : Phyllanthus niruri .

- Activity : Potent HIV-1 reverse transcriptase (RT) inhibitor (ID50: 0.05 µM) and inhibitor of HIV-1 cytopathic effects (IC50: 4.5 µM) .

- Key Difference : Repandusinic acid A primarily targets viral enzymes, while Repandusinic acid B shows broader antitumor and neuropharmacological effects .

Corilagin

- Source : Terminalia chebula .

- Activity : Anti-HBV (docking score: -12.3), anti-HIV-1 protease, and antioxidant properties .

- Key Difference : Corilagin lacks antitumor activity reported for Repandusinic acid B but exhibits stronger antioxidant effects .

Furosin

- Source : Mallotus repandus .

- Activity : Moderate anti-HBV docking score (-11.5) and anti-inflammatory properties .

- Key Difference : Furosin’s lower docking affinity for HBV compared to Repandusinic acid B (-14.768) suggests weaker viral inhibition .

Functional Analogues

Withaferin A

- Source : Withania somnifera .

- Activity : Antiviral activity against coxsackievirus B3 (IC50: 20.3 µg/mL) and anti-inflammatory effects.

- Key Difference : Targets enteroviruses rather than HBV or HIV, with a different mechanism involving steroidal lactone interactions .

Phyllaemblicins B and C

- Source : Phyllanthus emblica .

- Activity : Anti-HBV activity (IC50: 2.6–4.5 mg/mL) and inhibition of H3N2 influenza.

- Key Difference : Less potent than Repandusinic acid B in computational HBV docking studies .

Comparative Data Table

Mechanistic and Pharmacokinetic Insights

- Binding Interactions : Repandusinic acid B forms nine hydrogen bonds with HBV residues (e.g., ARG63, GLU65) and exhibits salt bridge contacts, enhancing binding stability . Corilagin and Furosin show fewer interactions, explaining their lower docking scores .

- ADME Profile : Repandusinic acid B has favorable absorption and metabolic stability, outperforming analogues like Nirurin and Iso-quercetin in silico ADME analyses .

Biologische Aktivität

Repandusinic acid B, a hydrolyzable tannin derived from the genus Phyllanthus, exhibits a range of significant biological activities that have garnered attention in pharmacological research. This article explores the various aspects of its biological activity, including antioxidant, antimicrobial, and anticancer properties, supported by case studies and research findings.

Chemical Structure

Repandusinic acid B is characterized by its unique chemical structure, which contributes to its biological activity. It is classified as a hydrolyzable tannin, a type of polyphenolic compound known for its complex interactions with biomolecules.

Antioxidant Activity

Research Findings:

- Repandusinic acid B has demonstrated potent antioxidant properties. Studies indicate that it effectively scavenges free radicals and reduces oxidative stress in biological systems. For instance, it has been shown to exhibit higher superoxide radical scavenging activity compared to other ellagitannins like geraniin and phyllanthusiin D .

- A comparative analysis of various polyphenolic compounds revealed that repandusinic acid B significantly inhibited lipid peroxidation, demonstrating its potential as a protective agent against oxidative damage .

Table 1: Antioxidant Activity Comparison

| Compound | Superoxide Scavenging Activity (%) | Lipid Peroxidation Inhibition (%) |

|---|---|---|

| Repandusinic Acid B | 85 | 75 |

| Geraniin | 78 | 65 |

| Phyllanthusiin D | 80 | 70 |

Antimicrobial Properties

Case Studies:

- Various studies have reported the antimicrobial effects of repandusinic acid B against pathogenic bacteria and fungi. It has shown efficacy against Helicobacter pylori and antibiotic-resistant strains such as Staphylococcus aureus .

- In vitro assays revealed that repandusinic acid B inhibited the growth of several fungal species, indicating its potential as a natural antifungal agent .

Anticancer Activity

Research Findings:

- The cytotoxic effects of repandusinic acid B have been investigated in several cancer cell lines. A study demonstrated that this compound induced apoptosis in human liver cancer cells (HepG2), suggesting its potential role in cancer therapy .

- The mechanisms underlying its anticancer effects include the modulation of cell cycle progression and induction of oxidative stress within cancer cells, leading to increased cell death .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HepG2 | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 18 | Increased oxidative stress |

Q & A

Basic Research Questions

Q. What computational methodologies are commonly used to evaluate repandusinic acid B's binding affinity with HBV targets?

- Methodological Answer : Molecular docking using Schrödinger Suite tools (e.g., Glide module) is standard. Parameters include docking scores (e.g., -14.768 to -16.768), binding energy, and interaction types (hydrogen bonds, Pi-Pi stacking). ADME analysis via QikProp assesses pharmacokinetic properties. For reproducibility, ensure software version consistency and validate docking protocols with known ligands .

- Example Data :

| Study | Docking Score | Key Residues | Software Version |

|---|---|---|---|

| Vijayakumar et al. (2019) | -16.768 | GLU65, ARG63, LYS168 | Schrödinger 2016 |

| Quantitative Biology (2019) | -14.768 | GLU312, ASN16, THR118 | Schrödinger v10.2 |

Q. How can researchers ensure reproducibility in computational studies of repandusinic acid B?

- Methodological Answer : Document software settings (e.g., grid box dimensions, force fields), ligand preparation steps (LigPrep), and scoring functions. Share input files and scripts in supplementary materials. Cross-validate results with independent tools like AutoDock Vina to confirm docking score consistency .

Advanced Research Questions

Q. How should discrepancies in docking scores (e.g., -14.768 vs. -16.768) across studies be addressed?

- Methodological Answer : Investigate potential causes:

Software Versions : Differences in Schrödinger Suite updates (e.g., v10.2 vs. 2016) may alter scoring algorithms .

Protein Conformation : Use molecular dynamics (MD) simulations to compare flexible vs. rigid receptor models.

Parameter Sensitivity : Perform grid size/placement sensitivity analysis to identify score variability .

- Recommendation : Report version-specific parameters and include negative controls (e.g., co-crystallized ligands) to benchmark results.

Q. What experimental strategies validate repandusinic acid B's anti-HBV activity after computational predictions?

- Methodological Answer :

In Vitro Assays : Measure viral replication inhibition in HepG2.2.15 cells using qPCR for HBV DNA quantification .

Binding Affinity Validation : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm interactions with key residues (e.g., ARG63) .

ADME-Tox Profiling : Assess metabolic stability (CYP450 inhibition), plasma protein binding, and cytotoxicity in primary hepatocytes .

Q. How can researchers optimize the design of in vivo studies for repandusinic acid B?

- Methodological Answer :

- Animal Models : Use HBV-transgenic mice or hydrodynamic injection models to mimic chronic infection.

- Dose Rationale : Calculate human-equivalent doses from in vitro IC50 values and allometric scaling.

- Endpoint Selection : Include histopathology (liver sections) and serum HBsAg/HBeAg levels .

Methodological Rigor and Data Analysis

Q. What statistical approaches resolve contradictions between computational and experimental data?

- Methodological Answer : Apply multivariate regression to correlate docking scores with experimental IC50 values. Use Receiver Operating Characteristic (ROC) curves to evaluate predictive power. If discrepancies persist, re-examine target protein flexibility or solvent effects in docking simulations .

Q. How should researchers address incomplete ADME data in repandusinic acid B studies?

- Methodological Answer :

Gaps in Absorption : Perform Caco-2 permeability assays.

Metabolic Stability : Use liver microsomes (human/rat) to estimate hepatic clearance.

Toxicity Screens : High-content screening (HCS) for mitochondrial toxicity and genotoxicity (Ames test) .

Interdisciplinary Integration

Q. What strategies integrate computational and ethnopharmacological data for repandusinic acid B?

- Methodological Answer :

- Phytochemical Validation : Isolate repandusinic acid B from Phyllanthus spp. using LC-MS and compare computational binding affinities with bioactivity-guided fractionation results .

- Network Pharmacology : Construct compound-target-disease networks to identify synergistic pathways (e.g., HBV capsid assembly + immune modulation) .

Ethical and Reporting Standards

Q. How can researchers align repandusinic acid B studies with FAIR (Findable, Accessible, Interoperable, Reusable) principles?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.